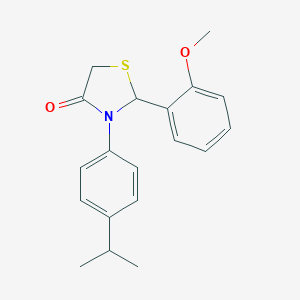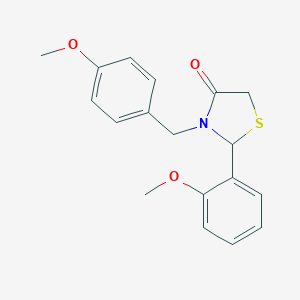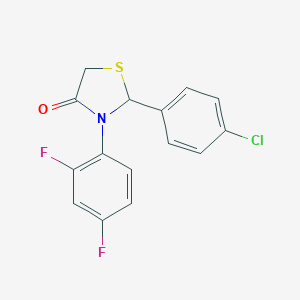![molecular formula C14H11N3O2 B277796 N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B277796.png)
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide, commonly known as PBA, is a synthetic compound that has been extensively used in scientific research due to its unique properties. PBA is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 256.28 g/mol and a melting point of 225-227 °C.
作用機序
PBA acts as a chaperone molecule that helps to stabilize proteins and prevent their misfolding and aggregation. It binds to hydrophobic regions of proteins and helps to prevent their exposure to the aqueous environment, which can lead to misfolding and aggregation. PBA has also been shown to enhance the activity of proteasomes, which are responsible for the degradation of misfolded proteins.
Biochemical and Physiological Effects:
PBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the aggregation of various proteins such as amyloid beta, alpha-synuclein, and huntingtin. PBA has also been shown to enhance the clearance of misfolded proteins by the proteasome. In addition, PBA has been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
PBA has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized. It is also relatively non-toxic and has low cytotoxicity. However, PBA has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, PBA can interfere with some assays, such as those that rely on fluorescence.
将来の方向性
There are several future directions for the use of PBA in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's. PBA could also be used as a tool to study the mechanisms of protein misfolding and aggregation in these diseases. In addition, PBA could be used to study the role of chaperone molecules in the prevention of protein misfolding and aggregation. Finally, PBA could be used in the development of new assays for the detection of misfolded proteins.
合成法
PBA can be synthesized using a variety of methods, but the most commonly used method is the reaction between 2-aminopyridine and 2-hydroxybenzaldehyde in the presence of acetic anhydride. The reaction takes place in a solvent such as ethanol or methanol and is heated under reflux. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
PBA has been extensively used in scientific research due to its unique properties. It has been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. PBA has also been used as a tool to study protein misfolding and aggregation, which are associated with various diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide |
|---|---|
分子式 |
C14H11N3O2 |
分子量 |
253.26 g/mol |
IUPAC名 |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C14H11N3O2/c1-9(18)16-11-4-5-13-12(7-11)17-14(19-13)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,18) |
InChIキー |
FGCYMNRLQUGTLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)





![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)